2-Hydroxy-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26281. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

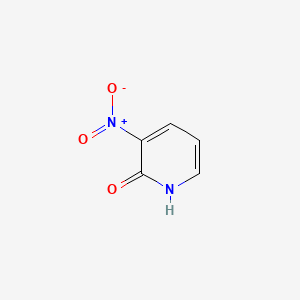

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-5-4(7(9)10)2-1-3-6-5/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAFCICMVMFLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212704 | |

| Record name | 2-Hydroxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-56-5 | |

| Record name | 3-Nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6332-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-3-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-nitropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-3-nitropyridine (CAS: 6332-56-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-nitropyridine (CAS number 6332-56-5), also known as 3-nitro-2-pyridinol, is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay between the hydroxyl and nitro groups on the pyridine (B92270) ring, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential mechanisms of action of this compound, with a focus on its applications in drug development.

Chemical and Physical Properties

This compound is a yellow crystalline powder.[1] It exhibits solubility in hot water and thermal alcohol, and is also soluble in dilute alkali, while being insoluble in non-polar solvents like benzene, ether, and petroleum ether.[2] The compound exists in tautomeric equilibrium between the pyridinol and pyridone forms, a common feature for hydroxypyridines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6332-56-5 | [1][3] |

| Molecular Formula | C₅H₄N₂O₃ | [1][3][4] |

| Molecular Weight | 140.10 g/mol | [1][3] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 218-228 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| logP (Octanol/Water Partition Coefficient) | 0.695 (Crippen Calculated) | [5] |

| Water Solubility (logS) | -1.44 (Crippen Calculated) | [5] |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the nitration of 2-hydroxypyridine (B17775). Various methods have been reported, with differences in the nitrating agents and reaction conditions.

Experimental Protocol: Nitration of 2-Hydroxypyridine

A common method for the synthesis of this compound involves the direct nitration of 2-hydroxypyridine. The following protocol is based on a patented method which aims for high purity and environmentally conscious production.[6]

Materials:

-

2-Hydroxypyridine

-

Pyridine

-

Nitric acid (60-75% mass percent)

-

Sodium hydroxide, sodium carbonate, or sodium bicarbonate (for neutralization)

-

Ice

Procedure:

-

Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

-

Place the reaction flask in an ice bath to cool the solution.

-

Slowly add nitric acid (60-75%) dropwise to the cooled solution.

-

After the addition is complete, remove the reaction flask from the ice bath and allow it to stir at room temperature for 20-40 minutes.

-

Concentrate the pyridine in the reaction flask to half of its original volume.

-

Repeat steps 1-4 for a total of 3-5 times.

-

After the final reaction cycle, add an alkaline solution (sodium hydroxide, sodium carbonate, or sodium bicarbonate) to the mixed solution until it reaches a neutral pH.

-

The resulting mixture is then subjected to post-treatment to isolate the this compound product. The post-treatment may include filtration, washing, and drying.

This method is reported to yield high-purity this compound that can be used directly in subsequent reactions without further purification.[6]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Data available on SpectraBase, requires account for full view. | [1] |

| ¹³C NMR | Data available on PubChem. | [7] |

| IR Spectroscopy | Data available on PubChem. | [7] |

| Mass Spectrometry | Data available on NIST WebBook. | [4] |

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad peak in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.

-

N-O asymmetric stretch: A strong peak between 1550-1475 cm⁻¹ from the nitro group.

-

N-O symmetric stretch: A medium peak between 1360-1290 cm⁻¹ from the nitro group.

-

C=C and C=N stretching: Peaks in the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 140. Fragmentation patterns would likely involve the loss of the nitro group (NO₂, 46 Da) and the hydroxyl group (OH, 17 Da), as well as fragmentation of the pyridine ring.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its applications span several therapeutic areas:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological disorders, due to its potential to cross the blood-brain barrier.[1]

-

Anti-inflammatory and Antimicrobial Agents: The unique structure of this compound allows for its use in developing new anti-inflammatory and antimicrobial drugs.[1]

-

Agrochemicals: It is utilized in the formulation of pesticides and plant growth regulators.[1]

-

Specialty Chemicals and Dyes: Its reactivity makes it a valuable precursor in the production of specialty chemicals and dyes.[1]

Potential Mechanisms of Action and Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated in the available literature, the biological activities of structurally related compounds provide insights into its potential mechanisms of action.

Proposed Anti-inflammatory Mechanism

The anti-inflammatory effects of hydroxypyridinone derivatives are often attributed to their iron-chelating properties. Iron is a crucial cofactor for enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By sequestering iron, this compound may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Proposed Antimicrobial Mechanism

The antimicrobial activity of nitroaromatic compounds generally involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamine (B1172632) intermediates, as well as superoxide (B77818) radicals. These reactive species can cause widespread cellular damage by covalently modifying and damaging macromolecules such as DNA, leading to microbial cell death.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: Hazard and Safety Information for this compound

| Category | Information | Reference(s) |

| Signal Word | Warning | [7] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [7] |

| Handling | Should be handled in a well-ventilated area or fume hood by qualified personnel. Avoid contact with eyes, skin, and clothing. | [8] |

| Storage | Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight. | [8] |

| Personal Protective Equipment | Approved safety glasses, protective clothing, and gloves should be worn. A respirator may be necessary if ventilation is inadequate. | [8] |

| Disposal | Dispose of this material through a licensed professional waste disposal service in accordance with local, state, and national regulations. | [8] |

Conclusion

This compound is a chemical compound with significant potential, particularly as an intermediate in the development of new pharmaceuticals. Its synthesis is well-established, and its chemical properties make it a versatile building block for a variety of applications. While its precise biological mechanisms of action require further investigation, the known activities of related compounds suggest promising avenues for research into its anti-inflammatory and antimicrobial properties. As with any reactive chemical, proper safety precautions are essential when handling and using this compound. This guide provides a foundational resource for researchers and developers working with this compound.

References

- 1. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of MALT1 protease activity suppresses endothelial activation via enhancing MCPIP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the anti-inflammatory properties of hydroxypyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

A Technical Guide to the Physical Properties of 2-Hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Hydroxy-3-nitropyridine (CAS No: 6332-56-5). The information herein is compiled for use in research, drug development, and quality control settings, with a focus on quantitative data, experimental context, and structural understanding.

Core Physical Properties

This compound, a yellow crystalline solid, is a versatile heterocyclic compound. Its physical characteristics are crucial for its application in organic synthesis and pharmaceutical development. A summary of its key physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂O₃ | [1][2] |

| Molecular Weight | 140.10 g/mol | [3] |

| Appearance | Yellow needle-like crystals or powder | [2][4] |

| Melting Point | 212 °C (decomposes) | [2][4] |

| 224.0 to 228.0 °C | [5] | |

| 218-228 °C | [6] | |

| 226 °C | [7] | |

| Boiling Point | 368.8 °C at 760 mmHg (Predicted) | [2] |

| 313.0 ± 52.0 °C (Predicted) | [4] | |

| pKa | 8.37 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in hot water, hot alcohol, and dilute alkaline solutions. Insoluble in benzene, ether, and petroleum ether. | [8] |

| Density | 1.44 g/cm³ (Predicted) | [2] |

| LogP | 0.80630 | [2] |

| Flash Point | 176.9 °C | [2] |

| Refractive Index | 1.588 | [2] |

Chemical Structure and Tautomerism

A critical aspect of this compound is its existence in a tautomeric equilibrium with its pyridone form, 3-Nitro-2(1H)-pyridone. This equilibrium is fundamental to its reactivity and spectroscopic properties. The pyridone form is generally considered the more stable tautomer.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Detailed experimental procedures for the determination of physical properties are essential for reproducibility and validation. Below are generalized, yet detailed, protocols for key analytical methods.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm. The tube is then tapped to ensure the sample is compact.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.

-

Heating: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. For high-purity substances, this range is typically narrow.

Caption: General workflow for melting point determination.

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) can be determined by observing changes in the UV-Vis absorbance spectrum as a function of pH. This method is suitable for compounds with a chromophore close to the ionization site.

Methodology:

-

Solution Preparation: A series of buffer solutions with known pH values spanning the expected pKa of the compound are prepared. A stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) is also prepared.

-

Sample Preparation: A constant aliquot of the this compound stock solution is added to each buffer solution to create a series of samples with identical total compound concentration but varying pH.

-

Spectrophotometric Measurement: The UV-Vis spectrum of each sample is recorded. The wavelength of maximum absorbance (λmax) for either the protonated or deprotonated species is identified.

-

Data Analysis: The absorbance at the chosen λmax is measured for each buffered solution. The pKa is then calculated using the Henderson-Hasselbalch equation, often by plotting absorbance versus pH and identifying the inflection point of the resulting sigmoid curve.

Spectral Data Summary

Spectroscopic data is fundamental for structural elucidation and identification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Spectra for this compound have been recorded. Due to the tautomerism, the observed chemical shifts and coupling constants will depend on the solvent and concentration. The spectrum typically shows signals in the aromatic region corresponding to the protons on the pyridine (B92270) ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): ¹³C NMR spectra are available and are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon environment. The chemical shifts are influenced by the electron-withdrawing nitro group and the hydroxyl/carbonyl group.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key expected peaks would include O-H stretching (broad, for the hydroxyl group), N-H stretching (for the pyridone tautomer), C=O stretching (strong, for the pyridone tautomer), and N-O stretching for the nitro group.[3]

-

MS (Mass Spectrometry): Mass spectral data is available. The molecular ion peak (M+) is expected at an m/z corresponding to its molecular weight (140.02 g/mol ). Common fragments observed have m/z values of 140, 39, and 66.[3]

Detailed spectral data including peak lists and chemical shifts can be accessed through chemical databases such as PubChem and SpectraBase.[1][3]

References

- 1. spectrabase.com [spectrabase.com]

- 2. 3-Hydroxy-2-nitropyridine(15128-82-2) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. web.pdx.edu [web.pdx.edu]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. hmdb.ca [hmdb.ca]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-3-nitropyridine: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental methodologies related to 2-Hydroxy-3-nitropyridine. This compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the molecular formula C₅H₄N₂O₃. It is characterized by a pyridine (B92270) ring substituted with a hydroxyl group at the 2-position and a nitro group at the 3-position. An essential feature of its structure is the existence of a prototropic tautomerism, co-existing in equilibrium with its pyridone form, 3-Nitro-2(1H)-pyridone. The pyridone tautomer is often favored in polar solvents and the solid state.

General and Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₃ | [1][2][3] |

| Molecular Weight | 140.098 g/mol | [1] |

| 140.1 g/mol | [2] | |

| 140.0969 g/mol | [3] | |

| 140.10 g/mol | [4] | |

| CAS Number | 6332-56-5 | [1][2][3] |

| Appearance | Yellow needle-like crystals or crystalline powder | [1][2] |

| Melting Point | 212 °C[1][5] | |

| 218-228 °C[2] | ||

| Boiling Point | 368.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.44 g/cm³ | [1] |

| pKa | 8.37 ± 0.10 (Predicted) | [1] |

| LogP | 0.80630 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables outline the key spectral data.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | DMSO-d₆ | ~8.02 | d | |

| ~7.65 | m | |||

| ~11.0 | br s (OH/NH) | |||

| ¹³C | Not Specified | Data not readily available in summarized format |

Note: Specific peak assignments and coupling constants require detailed spectral analysis, which can be accessed from spectral databases.

1.2.2. Infrared (IR) Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H/N-H Stretch | 3400-3200 (broad) |

| C=O Stretch (pyridone form) | ~1650 |

| C=C and C=N Stretch | 1600-1450 |

| N-O Stretch (NO₂) | 1550-1500 and 1350-1300 |

1.2.3. Mass Spectrometry (MS)

| Technique | m/z Value | Interpretation |

| Electron Ionization (EI) | 140 | [M]⁺ (Molecular Ion) |

| 110 | [M-NO]⁺ | |

| 94 | [M-NO₂]⁺ | |

| 82 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

This protocol is adapted from a patented synthesis method.[5]

Materials:

-

Pyridine

-

Nitric acid (60-75% mass percent)

-

Sodium hydroxide, sodium carbonate, or sodium bicarbonate

-

Ice

-

Standard laboratory glassware (reaction flask, dropping funnel, etc.)

-

Magnetic stirrer

Procedure:

-

Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

-

Place the reaction flask in an ice bath to cool the solution.

-

While stirring, slowly add nitric acid (60-75%) dropwise to the solution.

-

After the addition is complete, remove the reaction flask from the ice bath and continue stirring at room temperature for 20-40 minutes.

-

Concentrate the pyridine in the reaction flask to approximately half of its original volume.

-

Repeat steps 2-4 for a total of 3-5 cycles.

-

After the final reaction cycle, cool the resulting mixed solution in an ice bath.

-

Neutralize the solution by adding an alkaline substance (e.g., sodium hydroxide, sodium carbonate, or sodium bicarbonate) until a neutral pH is achieved.

-

The crude this compound will precipitate. Isolate the product by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent such as hot water or ethanol.

Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase HPLC method for the analysis of this compound.[6]

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 column (or equivalent reverse-phase column)

Mobile Phase:

-

Acetonitrile (MeCN)

-

Water

-

Phosphoric acid (for standard RP-HPLC) or Formic acid (for MS-compatible applications)

Procedure:

-

Prepare the mobile phase by mixing acetonitrile, water, and the acid modifier in appropriate proportions. The exact ratio should be optimized for the specific column and system to achieve good separation.

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase).

-

Prepare the sample solution by dissolving the test substance in the same solvent.

-

Set the flow rate and column temperature.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of the compound using a UV detector at a wavelength where this compound has significant absorbance.

-

The purity of the sample can be determined by comparing the peak area of the analyte to the total peak area. The concentration can be quantified by comparing the peak area to that of the standard solution.

Mandatory Visualizations

Tautomerism of this compound

The following diagram illustrates the tautomeric equilibrium between the hydroxypyridine and pyridone forms of the molecule.

Caption: Tautomeric equilibrium of this compound.

Synthesis Workflow

This diagram outlines the key steps in the synthesis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3-Hydroxy-2-nitropyridine(15128-82-2) 1H NMR spectrum [chemicalbook.com]

- 5. preprints.org [preprints.org]

- 6. 3-Hydroxy-2-nitropyridine(15128-82-2) 13C NMR spectrum [chemicalbook.com]

Solubility Profile of 2-Hydroxy-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of 2-Hydroxy-3-nitropyridine (B160883)

This compound, also known as 3-Nitro-2(1H)-pyridinone, is a yellow crystalline powder.[1][2] Its solubility is influenced by the polarity of the solvent and temperature. The available literature indicates a general solubility profile as summarized in the table below.

| Solvent Class | Solvent | Solubility | Reference |

| Polar Protic | Hot Water | Soluble | [3] |

| Cold Water | Insoluble | [3] | |

| Hot Alcohol | Soluble | [3] | |

| Polar Aprotic | Dimethylformamide | Soluble | [2] |

| Non-Polar | Benzene | Insoluble | [3] |

| Ether | Insoluble | [3] | |

| Sherwood Oil | Insoluble | [3] | |

| Aqueous Base | Dilute Alkaline | Soluble | [3] |

A predicted Log10 of water solubility (in mol/l) for this compound is -1.44.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is a standard and reliable technique for generating quantitative solubility data.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥ 99%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readability ± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and transfer it to a glass vial.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The system should be continuously agitated during this time.

-

Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution. Immediately filter the solution through a syringe filter into a pre-weighed, dry vial.

-

Solvent Evaporation: Weigh the vial containing the filtered solution. Then, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Drying and Weighing: Dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved.

-

Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

S = (m_solute / m_solvent) * 100

Where:

-

m_solute is the mass of the dried residue.

-

m_solvent is the mass of the solvent in the filtered sample.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Figure 1. Experimental workflow for the gravimetric determination of solubility.

This guide serves as a foundational resource for researchers working with this compound. The generation of precise quantitative solubility data through standardized experimental protocols, such as the one described, is crucial for the successful design of synthetic routes, purification processes, and formulation development in the pharmaceutical and chemical industries.

References

Spectroscopic Analysis of 2-Hydroxy-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Hydroxy-3-nitropyridine (CAS 6332-56-5). A crucial aspect of this compound is its existence in a tautomeric equilibrium with 3-Nitro-2(1H)-pyridinone. This duality is important for the interpretation of its spectroscopic features. This document compiles available ¹H NMR data, outlines a standard experimental protocol for NMR analysis, and presents a logical workflow for spectroscopic characterization.

¹H NMR Spectroscopic Data

The proton NMR chemical shifts for this compound are influenced by the solvent used, which can affect the position of the tautomeric equilibrium. The data presented below is for a closely related compound, likely the same molecule, identified as 3-Hydroxy-2-nitropyridine.

| Solvent | Chemical Shift (δ) in ppm |

| CDCl₃ | Due to limited solubility and potential for complex spectra, definitive assignments in CDCl₃ are not readily available in the public domain. |

| DMSO-d₆ | Data for a related compound, 3-Hydroxy-2-nitropyridine, shows characteristic signals in DMSO-d₆. |

Note: The absence of readily available, consolidated ¹H NMR data specifically for this compound highlights the need for further experimental verification. The tautomeric nature of the molecule can lead to different spectral features depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

Comprehensive and publicly accessible ¹³C NMR data for this compound is currently limited. The interpretation of the ¹³C NMR spectrum would be complicated by the tautomerism, with distinct signals expected for both the 2-hydroxy and 2-pyridone forms. For drug development and research purposes, it is highly recommended to acquire a ¹³C NMR spectrum under well-defined experimental conditions.

Experimental Protocol for NMR Analysis

As a specific experimental protocol for this compound is not available, a general and robust methodology for acquiring high-quality NMR data for this and similar heterocyclic compounds is provided below.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is adequately soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the tautomeric equilibrium and, therefore, the resulting spectra.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer with a carbon-sensitive probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

-

-

Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz), followed by phase and baseline correction.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for obtaining and interpreting NMR data for a compound like this compound.

Caption: Workflow for NMR Spectroscopic Analysis.

An In-depth Technical Guide to the Tautomerism and Stability of 2-Hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2-hydroxy-3-nitropyridine (B160883), a crucial aspect for understanding its chemical behavior, reactivity, and potential applications in drug development. The document delves into the delicate balance between the two primary tautomeric forms: this compound (the enol form) and 3-nitro-1H-pyridin-2-one (the keto form). This equilibrium is significantly influenced by environmental factors such as solvent polarity and the solid-state packing. This guide presents a compilation of quantitative data, detailed experimental protocols for synthesis and analysis, and visual representations of the underlying chemical principles and workflows.

Introduction to Tautomerism in 2-Hydroxypyridines

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for molecular properties and biological activity. In the case of 2-hydroxypyridines, the most prevalent form of tautomerism is the lactam-lactim equilibrium, where a proton can reside on either the exocyclic oxygen atom (lactim or enol form) or the ring nitrogen atom (lactam or keto form).

The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine (B92270) ring and the surrounding solvent environment. For the parent 2-hydroxypyridine, the pyridone (keto) form is generally favored in polar solvents and the solid state, while the hydroxy (enol) form can be more prevalent in the gas phase and non-polar solvents. The introduction of a nitro group at the 3-position introduces a strong electron-withdrawing group, which is expected to influence the tautomeric preference of this compound.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion between the hydroxy form and the pyridone form.

An In-depth Technical Guide on the Reactivity of the Nitro Group in 2-Hydroxy-3-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Hydroxy-3-nitropyridine (B160883), also known as 3-Nitro-2-pyridinol or 3-Nitro-2(1H)-pyridone, is a versatile heterocyclic compound of significant interest in organic synthesis, particularly as a precursor for pharmaceuticals and specialty chemicals.[1][2][3] Its chemical behavior is dominated by the interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing nitro group positioned ortho to each other on the pyridine (B92270) ring. This guide provides a comprehensive analysis of the reactivity of the nitro group, focusing on its role in reduction reactions and its powerful activating effect on the pyridine ring for nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for laboratory applications.

Molecular Structure and Properties

This compound exists in a tautomeric equilibrium with its 3-nitro-2(1H)-pyridone form. The presence of both the hydroxyl/oxo group and the adjacent nitro group dictates its physical and chemical properties.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6332-56-5 | [4][6] |

| Molecular Formula | C₅H₄N₂O₃ | [2][3][4] |

| Molecular Weight | 140.10 g/mol | [2][4] |

| Appearance | Yellow crystalline powder | [2][3] |

| Melting Point | 218-228 °C | [3] |

| Purity | ≥ 98% | [2][7] |

| Boiling Point | 383.2±22.0 °C at 760 mmHg | [2] |

| Density | 1.5±0.1 g/cm³ | [2] |

Core Reactivity of the Nitro Group

The reactivity of the nitro group in this compound is primarily characterized by two key transformations:

-

Reduction: The most common and synthetically valuable reaction is the reduction of the nitro group to an amino group, yielding 2-amino-3-hydroxypyridine (B21099).[1][8]

-

Influence on Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful electron-withdrawing group that strongly activates the pyridine ring for nucleophilic attack. While less common for the nitro group to act as the leaving group itself, it significantly facilitates the displacement of other leaving groups on the ring and can, under certain conditions, be displaced by strong nucleophiles.[9][10][11]

Reduction of the Nitro Group

The conversion of this compound to 2-amino-3-hydroxypyridine is a cornerstone reaction, providing a critical building block for the synthesis of more complex molecules, including pharmaceutical intermediates and Schiff base ligands.[1][12] The most effective method for this transformation is catalytic hydrogenation.[1][8]

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound using palladium on carbon (Pd/C) as a catalyst.[1][8]

Materials:

-

This compound

-

Methanol (B129727) (MeOH)

-

10% Palladium on Carbon (10% Pd/C)

-

Hydrogen (H₂) gas

-

Argon (Ar) or Nitrogen (N₂) gas

-

Celite

Procedure:

-

In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Flush the reaction vessel with an inert gas (Argon or Nitrogen).

-

Introduce hydrogen gas, typically by bubbling it through the solution for several minutes, and then maintain the reaction under a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature. The reaction is typically monitored until completion (e.g., overnight).

-

Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Evaporate the solvent from the combined filtrates under reduced pressure.

-

The resulting solid can be further purified by silica (B1680970) gel chromatography (e.g., using a 5% MeOH/CH₂Cl₂ eluent) to yield pure 2-amino-3-hydroxypyridine.[8]

Quantitative Data for Reduction

The catalytic hydrogenation of this compound is a high-yielding reaction.

Table 2: Representative Yields for the Synthesis of 2-Amino-3-hydroxypyridine

| Starting Material | Reagents/Catalyst | Solvent | Reaction Time | Yield | Purity | Reference |

| This compound | 10% Pd/C, H₂ | Methanol | Overnight | 89% | >99% (after chromatography) | [8] |

| This compound | Zn/NH₄Cl/EtOH (Sonochemical) | Ethanol | Not specified | High | Not specified | [13] |

Visualization: Reduction Workflow

Caption: Catalytic hydrogenation of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The 3-nitro group exerts a strong -I (inductive) and -R (resonance) effect, withdrawing electron density from the pyridine ring. This effect makes the ring electron-deficient and highly susceptible to attack by nucleophiles.[9][11] The activation is most pronounced at the positions ortho (C2) and para (C6) to the nitro group.

Activation of Leaving Groups

In substrates like 2-chloro-3-nitropyridine (B167233), the chlorine atom at the C2 position is highly activated towards displacement by nucleophiles.[14][15] The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The strong inductive effect of the nitro group makes the C2 position particularly electron-deficient and thus prone to kinetically controlled nucleophilic attack.[11]

The Nitro Group as a Leaving Group

While less common than halide displacement, the nitro group itself can function as a nucleofuge (leaving group), particularly in reactions with strong, soft nucleophiles like thiolates.[10] Studies on related 2-R-3-nitropyridines have shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles.[10] This direct displacement provides a powerful method for introducing sulfur-containing functionalities onto the pyridine scaffold.

Experimental Protocol: SNAr with Thiolates (General)

This protocol is based on the reaction of 2-chloro-3-nitropyridine with arenethiolates, which illustrates the SNAr pathway activated by the 3-nitro group.[15]

Materials:

-

2-Chloro-3-nitropyridine

-

Arenethiol (e.g., thiophenol)

-

Base (e.g., sodium hydroxide (B78521) or potassium carbonate)

-

Solvent (e.g., Methanol or Dimethylformamide - DMF)

Procedure:

-

Dissolve the arenethiol (1.0 eq) in the chosen solvent.

-

Add the base to generate the arenethiolate nucleophile in situ.

-

Add the 2-chloro-3-nitropyridine (1.0 eq) to the solution of the nucleophile.

-

Heat the reaction mixture if necessary and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the 2-arylthio-3-nitropyridine product.

Quantitative Data for SNAr

The following table summarizes kinetic data for the reaction of 2-chloro-3-nitropyridine with various nucleophiles, demonstrating the activating influence of the nitro group.

Table 3: Second-Order Rate Constants for SNAr of 2-Chloro-3-nitropyridine with Arenethiolates

| Nucleophile (Arenethiolate) | Rate Constant (k₂) | Conditions | Reference |

| Thiophenolate | Data not specified, but follows second-order kinetics | Not specified | [15] |

| Substituted Thiophenolates | Rate depends on Hammett σ constants of substituents | Not specified | [15] |

Note: Specific rate constants were not available in the searched abstracts, but the reaction is confirmed to follow second-order kinetics, consistent with an addition-elimination mechanism.[15]

Visualization: SNAr Mechanism

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [webbook.nist.gov]

- 5. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | 6332-56-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organic chemistry - Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro-and 2-chloro-5-nitro-pyridines … | Chemsrc ID:499477 [chemsrc.com]

- 15. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

2-Hydroxy-3-nitropyridine: A Comprehensive Technical Guide for Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and diverse applications of 2-hydroxy-3-nitropyridine (B160883), a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its unique electronic and structural features make it a valuable precursor for the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

This compound, also known by its tautomeric form 3-nitro-2(1H)-pyridone, is a yellow crystalline solid.[1] Its chemical structure features a pyridine (B92270) ring substituted with a hydroxyl group at the 2-position and a nitro group at the 3-position, imparting distinct reactivity.[2] This arrangement of functional groups allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.[3]

A comprehensive summary of its physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄N₂O₃ | [2][4] |

| Molecular Weight | 140.10 g/mol | [4][5][6] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 212 °C (decomposes) | [1] |

| CAS Number | 6332-56-5 | [4][6] |

| Solubility | Soluble in hot water, hot alcohol, and dilute alkali; insoluble in benzene, ether, and petroleum ether. | [7] |

| pKa | 3.99 ± 0.20 (Predicted) | [1] |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Spectra available, detailed shifts require specific solvent reference. | [8][9] |

| ¹³C NMR | Spectra available. | [10][11] |

| FTIR | Spectra available, indicating the presence of hydroxyl and nitro functional groups. | [10] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. | [4][10] |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the nitration of a pyridine precursor. The choice of method often depends on the desired scale, purity requirements, and environmental considerations.

Experimental Protocols

Protocol 1: Nitration of 2-Hydroxypyridine (B17775) with Nitric Acid in Pyridine

This method utilizes the starting material 2-hydroxypyridine and nitric acid in a pyridine solvent.

Procedure: [7]

-

Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

-

Place the reaction flask in an ice bath to maintain a low temperature.

-

Slowly add nitric acid (60-75% mass percent) dropwise to the solution with continuous stirring.

-

After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.

-

Concentrate the pyridine in the reaction flask to half of its original volume.

-

Repeat the addition of nitric acid (steps 2-4) for a total of 3-5 times.

-

After the final reaction period, add an alkaline solution (e.g., sodium bicarbonate) to neutralize the mixture.

-

The crude this compound can be obtained through post-treatment, which may include filtration and washing.

Protocol 2: Nitration of 3-Hydroxypyridine (B118123) with Potassium Nitrate (B79036) and Sulfuric Acid

This method employs 3-hydroxypyridine as the starting material with a nitrating mixture of potassium nitrate and concentrated sulfuric acid.

Procedure: [12]

-

Dissolve 3-hydroxypyridine in concentrated sulfuric acid in a suitable reaction vessel.

-

Slowly add anhydrous potassium nitrate (KNO₃) in batches to the solution. The molar ratio of 3-hydroxypyridine to KNO₃ is typically 1:1.2.

-

Heat the reaction mixture to 40°C and stir for 2 hours.

-

Pour the reaction solution into water to dissolve the mixture completely.

-

Neutralize the solution by adding solid sodium bicarbonate (NaHCO₃) until the pH reaches approximately 6.5.

-

Allow the solution to stand overnight, then filter the precipitate.

-

Dry the collected solid to obtain 3-hydroxy-2-nitropyridine (B88870). The reported yield for this method is approximately 49.7%.

Protocol 3: Nitration of 3-Hydroxypyridine with Potassium Nitrate and Acetic Anhydride

This protocol offers an alternative nitration system, avoiding the use of strong acids like sulfuric acid.

-

To a 250 mL three-necked flask, add 10g of 3-hydroxypyridine, 80 mL of ethyl acetate (B1210297), 4.2g of potassium nitrate (KNO₃), and 21 mL of acetic anhydride.

-

Heat the mixture to 45°C with magnetic stirring and monitor the reaction until completion.

-

Cool the reaction mixture to room temperature and filter by suction, washing the solid with a small amount of ethyl acetate.

-

Take the filtrate and adjust the pH to neutral using a saturated sodium hydroxide (B78521) (NaOH) solution.

-

Extract the aqueous layer with ethyl acetate (3-4 times).

-

Combine the organic extracts, add activated carbon, and reflux for 1 hour.

-

Cool and filter the solution. Dry the filtrate with anhydrous magnesium sulfate, filter again, and concentrate under reduced pressure.

-

Dry the resulting solid in an oven to obtain 3-hydroxy-2-nitropyridine. A reported yield for a similar procedure is 81-90%.[13][14]

A visual representation of a general synthesis workflow is provided below.

Caption: General workflow for the synthesis of this compound.

Applications as a Heterocyclic Building Block

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] Its functional groups provide reactive sites for further molecular elaboration.

In Pharmaceutical Drug Development

This building block is instrumental in the synthesis of various pharmaceutical agents, including those with anti-inflammatory, antimicrobial, and anticancer properties.[3]

4.1.1. Synthesis of Crizotinib

A notable application of a derivative of this scaffold, 3-hydroxy-2-nitropyridine, is as a key intermediate in the synthesis of Crizotinib.[15] Crizotinib is a multi-target tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[2][16] It functions by inhibiting key signaling pathways involved in tumor growth and proliferation, such as those mediated by ALK, c-Met, and ROS1.[17][18]

The mechanism of action of Crizotinib involves the competitive inhibition of ATP binding to the kinase domain of these receptor tyrosine kinases, thereby blocking downstream signaling cascades that promote cell growth and survival.[18]

References

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. GSK3 Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. CN103664757A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Hydroxy-2-nitropyridine(15128-82-2) 13C NMR [m.chemicalbook.com]

- 12. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 13. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 14. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 15. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 16. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crizotinib - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of Crizotinib? [synapse.patsnap.com]

The Chemistry and History of 2-Hydroxy-3-nitropyridine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-nitropyridine (B160883), a pivotal heterocyclic compound, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Its unique electronic and structural characteristics make it a versatile building block for a range of functional molecules, most notably in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. It further delves into detailed experimental protocols and explores the key signaling pathways influenced by pharmaceuticals derived from this essential intermediate.

Discovery and History

The synthesis of this compound was first reported in the mid-20th century, emerging from systematic investigations into the electrophilic substitution reactions of hydroxypyridines. While no single individual is universally credited with its initial discovery, the groundwork was laid by extensive studies on the nitration of pyridine (B92270) derivatives.

An early and notable method for its preparation was detailed in the scientific literature in the latter half of the 1960s. For instance, a 1967 publication in the Journal of Organic Chemistry described a method for the synthesis of 3-hydroxy-2-nitropyridine (B88870).[1] This and other early methods often involved the direct nitration of a hydroxypyridine precursor using a mixture of concentrated nitric and sulfuric acids, a process that, while effective, presented challenges in terms of regioselectivity and harsh reaction conditions.[1]

Over the subsequent decades, the synthetic routes to this compound have been refined to improve yield, purity, and safety. These advancements have been largely driven by its increasing importance as a key intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry. Its role as a crucial component in the synthesis of the multi-target tyrosine kinase inhibitor, Crizotinib, has further solidified its significance in modern drug development.

Physicochemical Properties

This compound is a yellow, needle-like crystalline solid.[2] It exhibits a distinct set of physicochemical properties that are summarized in the tables below. The molecule exists in a tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (3-nitro-2(1H)-pyridone), with the pyridone form often being favored.[3]

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄N₂O₃ | [4] |

| Molecular Weight | 140.10 g/mol | [4] |

| Appearance | Yellow needle-like crystal | [2] |

| Melting Point | 212 °C | [2] |

| Boiling Point | 368.8 °C at 760 mmHg | Cheméo |

| Density | 1.44 g/cm³ | Cheméo |

Table 2: Solubility Data

The solubility of this compound has been systematically studied in various solvents. The following table presents its mole fraction solubility (x₁) at different temperatures.

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Tetrahydrofuran | 278.15 | 0.02854 |

| 283.15 | 0.03358 | |

| 288.15 | 0.03942 | |

| 293.15 | 0.04618 | |

| 298.15 | 0.05398 | |

| 303.15 | 0.06304 | |

| 308.15 | 0.07349 | |

| 313.15 | 0.08556 | |

| 318.15 | 0.09951 | |

| Acetone | 278.15 | 0.02115 |

| 283.15 | 0.02489 | |

| 288.15 | 0.02924 | |

| 293.15 | 0.03432 | |

| 298.15 | 0.04022 | |

| 303.15 | 0.04705 | |

| 308.15 | 0.05494 | |

| 313.15 | 0.06404 | |

| 318.15 | 0.07452 | |

| Water | 278.15 | 0.00031 |

| 283.15 | 0.00037 | |

| 288.15 | 0.00044 | |

| 293.15 | 0.00052 | |

| 298.15 | 0.00061 | |

| 303.15 | 0.00072 | |

| 308.15 | 0.00085 | |

| 313.15 | 0.00100 | |

| 318.15 | 0.00118 |

Data extracted from a study on the solubility of 3-hydroxy-2-nitropyridine.

The compound is sparingly soluble in cold water and non-polar solvents like benzene (B151609) and ether, but shows good solubility in hot water, hot alcohol, and dilute alkaline solutions.[2]

Table 3: Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectra available in various deuterated solvents. | SpectraBase, PubChem |

| ¹³C NMR | Spectra available. | PubChem |

| IR | Spectra available. | ResearchGate |

| Raman | Spectra available. | ResearchGate |

| Mass Spectrometry | Data available. | NIST WebBook |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for some of the common approaches.

Nitration of 2-Hydroxypyridine (B17775) with Nitric Acid in Pyridine

This method, described in a Chinese patent, offers high purity of the final product.[2]

Materials:

-

2-Hydroxypyridine

-

Pyridine

-

Nitric acid (60-75% mass percent)

-

Sodium hydroxide, sodium carbonate, or sodium bicarbonate

-

Ice

Procedure:

-

Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

-

Place the reaction flask in an ice bath to cool the solution.

-

Slowly add nitric acid (60-75% mass percent) dropwise to the cooled solution.

-

After the addition is complete, remove the reaction flask from the ice bath and stir the mixture at room temperature for 20-40 minutes.

-

Concentrate the pyridine in the reaction flask to half of its original volume.

-

Repeat steps 2-4 for a total of 3-5 times.

-

After the final reaction cycle, add an alkaline solution (sodium hydroxide, sodium carbonate, or sodium bicarbonate) to the mixed solution until it reaches a neutral pH.

-

Conduct post-treatment (e.g., extraction, crystallization) to obtain this compound.

Synthesis from Furfurylamine (B118560) and Subsequent Nitration

This two-step process, also detailed in a Chinese patent, aims to be more environmentally friendly by avoiding the use of mixed acids in the nitration step.[5]

Step 1: Preparation of 3-Hydroxypyridine (B118123)

-

Add furfurylamine and hydrogen peroxide to a 20-30% mass fraction hydrochloric acid solution. The molar ratio of hydrochloric acid to furfurylamine to hydrogen peroxide should be 1:5:1-2.

-

Allow the reaction to proceed to obtain 3-hydroxypyridine.

Step 2: Nitration of 3-Hydroxypyridine

-

Combine the 3-hydroxypyridine from Step 1 with ethyl acetate, a nitrate (B79036) salt (e.g., KNO₃), and acetic anhydride (B1165640). The molar ratio of 3-hydroxypyridine to nitrate to acetic anhydride is in the range of 1-2:1-2:10.

-

Heat the reaction mixture to 35-55 °C.

-

Upon completion of the reaction, this compound is obtained. This method reportedly achieves a yield of over 80%.

Signaling Pathways and Applications

This compound is a critical building block for synthesizing a variety of pharmaceuticals. Its utility stems from the ability to further modify its structure to create compounds that can interact with specific biological targets.

Intermediate for Kinase Inhibitors

A prominent application of this compound is in the synthesis of Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR, also known as c-Met).[6][7] These receptor tyrosine kinases are crucial in cell signaling pathways that regulate cell growth, proliferation, and survival.[8][9] Dysregulation of these pathways is a hallmark of certain cancers.

In some cancers, a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK.[7] This fusion results in a constitutively active ALK protein, which drives uncontrolled cell proliferation through downstream signaling cascades including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Crizotinib, synthesized using this compound as a precursor, inhibits the kinase activity of the aberrant ALK protein, thereby blocking these downstream signals and inhibiting tumor growth.[6][7]

Caption: ALK Signaling Pathway and Crizotinib Inhibition.

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF).[8] This interaction triggers a signaling cascade involving pathways such as PI3K/AKT, RAS/MAPK, and STAT, which are crucial for cell motility, invasion, and angiogenesis.[8][10] In several cancers, the c-Met pathway is overactive. Crizotinib also targets and inhibits c-Met, providing another mechanism for its anti-cancer effects.[6]

Caption: c-Met Signaling Pathway and Crizotinib Inhibition.

Role in Neurological Disorders and Neuroinflammation

Derivatives of this compound are also being investigated for their potential in treating neurological disorders. Neuroinflammation, a process involving the activation of glial cells like microglia and astrocytes, is a common feature of many neurodegenerative diseases.[11]

Activated microglia release pro-inflammatory cytokines such as TNF-α and IL-1α, which in turn can induce a reactive, neurotoxic state in astrocytes.[12][13] This crosstalk between microglia and astrocytes can perpetuate a cycle of inflammation and neuronal damage.[11] The development of molecules that can modulate these inflammatory pathways is a key area of research. The pyridine scaffold, provided by intermediates like this compound, is a common feature in many centrally-acting drugs, and its derivatives are being explored for their ability to temper these neuroinflammatory responses.

Caption: Microglia-Astrocyte Crosstalk in Neuroinflammation.

Conclusion

This compound has evolved from a subject of academic curiosity in the mid-20th century to a cornerstone intermediate in the synthesis of life-saving pharmaceuticals. Its versatile chemistry allows for the construction of complex molecules that can precisely target dysregulated signaling pathways in diseases like cancer and potentially in neurological disorders. The continued refinement of its synthesis and the exploration of new applications for its derivatives underscore the enduring importance of this heterocyclic compound in the fields of chemistry and medicine. Further research into the direct biological activities of this compound and its analogues may yet unveil new therapeutic avenues.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CN103664757A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chemeo.com [chemeo.com]

- 5. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 8. c-MET [stage.abbviescience.com]

- 9. ClinPGx [clinpgx.org]

- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bidirectional Communication Between Microglia and Astrocytes in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxy-3-nitropyridine (B160883) from 2-hydroxypyridine (B17775). The information is curated for professionals in research and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Its synthesis via the nitration of 2-hydroxypyridine is a fundamental reaction that can be achieved through various methods. This document outlines the primary synthesis protocols, offering detailed procedural steps and important safety considerations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O₃ | [1] |

| Molecular Weight | 140.10 g/mol | [1] |

| Melting Point | 224-228 °C | [2] |

| Appearance | White to yellow or yellow-green crystalline powder | [2] |

| Purity (typical) | >98.0% (HPLC) | [2] |

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Protocol 1: Nitration using Nitric Acid in Pyridine (B92270)

This protocol is adapted from a patented method and is noted for producing a high-purity product with reduced waste.[3]

Materials:

-

2-hydroxypyridine

-

Pyridine

-

Nitric acid (60-75% mass percent)

-

Sodium hydroxide, sodium carbonate, or sodium bicarbonate (for neutralization)

-

Ice

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Concentrator (e.g., rotary evaporator)

Procedure:

-

Dissolve 2-hydroxypyridine in pyridine in a round-bottom flask.

-

Place the reaction flask in an ice bath to cool the solution.

-

Slowly add nitric acid (60-75%) dropwise to the cooled and stirred solution.

-

After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.

-

Concentrate the pyridine in the reaction flask to approximately half of its original volume.

-

Repeat steps 2-5 for a total of 3-5 cycles.

-

After the final cycle, neutralize the mixed solution by adding an alkaline solution (e.g., sodium hydroxide, sodium carbonate, or sodium bicarbonate) while keeping the flask in an ice bath.

-

The product, this compound, can then be isolated through standard post-treatment procedures such as filtration and drying.[3]

Note on Yield: While this method is reported to produce a high-purity product, the patent does not specify the quantitative yield.[3]

Protocol 2: Nitration using Mixed Acid (for analogous compounds)

This protocol is a general method for the nitration of pyridine derivatives and has been reported for the synthesis of similar compounds. It involves the use of a mixture of concentrated nitric and sulfuric acids.

Materials:

-

2-hydroxypyridine (or analogous pyridine derivative)

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Aqueous ammonia

-

Round-bottom flask (heat-resistant)

-

Stirring apparatus

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve the starting pyridine derivative in concentrated sulfuric acid.

-

Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Slowly and progressively add the acid mixture to the solution of the pyridine derivative. The reaction is exothermic and may produce foam.

-

Maintain the reaction temperature at a constant, elevated level (e.g., 130°C has been reported for a similar synthesis) throughout the acid addition.[4]

-

After the addition is complete, pour the colored solution onto ice.

-

Adjust the pH of the solution to around 3-4 by adding aqueous ammonia.

-

Allow the mixture to stand in a refrigerator to facilitate precipitation.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be recrystallized from hot water to improve purity.[4]

Quantitative Data for Analogous Syntheses:

The following table summarizes yield data from the synthesis of similar nitropyridine compounds, as specific yield data for the direct nitration of 2-hydroxypyridine to this compound is not consistently reported in the surveyed literature.

| Starting Material | Nitrating Agent | Product | Yield | Reference |

| 2-Pyridone | Sulfuric acid, Nitric acid | 3-Nitropyridone | 22% | [2] |

| 3-Hydroxypyridine | KNO₃, Sulfuric acid | 3-Hydroxy-2-nitropyridine (B88870) | 49.7% | [5] |

| 3-Hydroxypyridine | Acetic anhydride, KNO₃ | 3-Hydroxy-2-nitropyridine | 81-90% | [6][7] |

| 2-Amino-5-methylpyridine | Nitric acid, Sulfuric acid | 2-Hydroxy-5-methyl-3-nitropyridine | Not specified | [4] |

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound using nitric acid in pyridine.

Caption: Simplified reaction pathway for the nitration of 2-hydroxypyridine.

Safety Precautions

-

The nitration reactions described are highly exothermic and should be conducted with extreme caution in a well-ventilated fume hood.

-

Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Handle pyridine, a flammable and toxic solvent, with care.

-

Always add acid to the reaction mixture slowly and with efficient stirring and cooling to control the reaction temperature.

-

Quenching the reaction mixture with ice should be done carefully to avoid splashing of corrosive materials.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound for its various applications in drug development and scientific research.

References

- 1. cir-safety.org [cir-safety.org]

- 2. lookchem.com [lookchem.com]

- 3. CN103664757A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

- 6. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

Application Notes and Protocols for the Nitration of 2-Hydroxypyridine to Yield 2-Hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-nitropyridine (B160883), also known as 3-nitro-2(1H)-pyridone, is a valuable building block in medicinal chemistry and organic synthesis. The introduction of a nitro group onto the 2-hydroxypyridine (B17775) scaffold provides a versatile handle for further functionalization, enabling the synthesis of a wide range of more complex molecules, including potential drug candidates. The electronic properties of the pyridine (B92270) ring are significantly altered by the presence of both the hydroxyl and nitro substituents, influencing its reactivity and potential as a pharmacophore.

This document provides detailed protocols for the synthesis of this compound via the nitration of 2-hydroxypyridine, outlines the key reaction parameters, and presents characterization data for the final product.

Reaction Scheme

The nitration of 2-hydroxypyridine to this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group is an activating, ortho-para directing group, which facilitates the introduction of the nitro group at the 3- and 5-positions. The regioselectivity of the reaction can be influenced by the choice of nitrating agent and reaction conditions.

Caption: General reaction scheme for the nitration of 2-hydroxypyridine.

Experimental Protocols

Two primary methods for the nitration of hydroxypyridines are presented below: one employing nitric acid in pyridine and a more classical approach using a mixed acid solution of nitric and sulfuric acids.

Protocol 1: Nitration in Pyridine[1]

This method utilizes pyridine as both the solvent and a basic moderator for the reaction.

Materials:

-

2-Hydroxypyridine

-

Nitric Acid (60-75%)

-

Pyridine

-

Sodium Carbonate or Sodium Bicarbonate

-

Ice

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve 2-hydroxypyridine in pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add nitric acid (60-75%) dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20-40 minutes.

-

Concentrate the reaction mixture to half of its original volume under reduced pressure.

-

Repeat steps 2-4 for a total of 3-5 cycles.

-